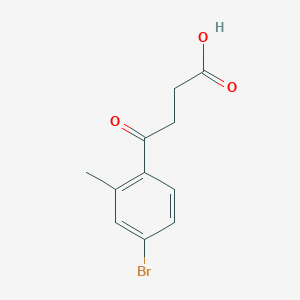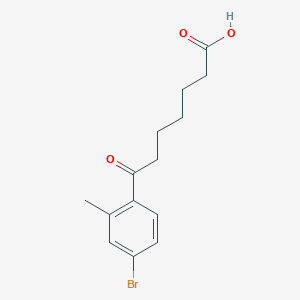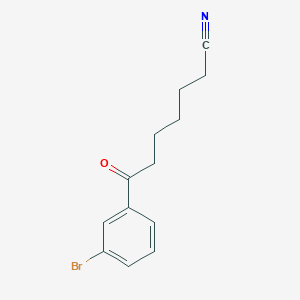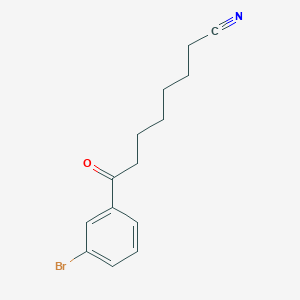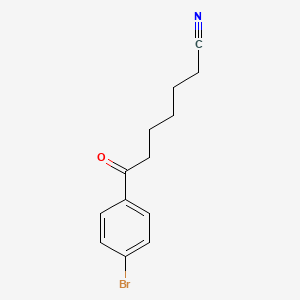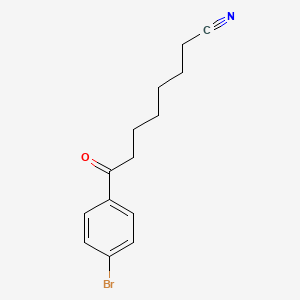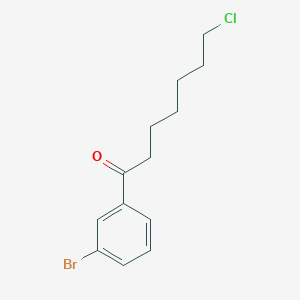
3-Azetidinomethyl-4'-thiomethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-Azetidinomethyl-4'-thiomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various azetidinone derivatives and their synthesis, structural analysis, and biological activities, which can provide insights into the analysis of similar compounds. Azetidinones, in general, are a class of beta-lactam compounds that have garnered interest due to their biological activities, particularly as antitumor agents and antibacterials .
Synthesis Analysis
The synthesis of azetidinone derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which have shown potent antiproliferative properties. The synthesis involves the creation of a trans configuration between the 3-phenoxy and 4-phenyl rings, which is optimal for antiproliferative activity. Similarly, paper details the preparation of a 4-mercaptoazetidin-2-one derivative from a penicillin V-derived precursor, with subsequent alkylation and acylation reactions leading to S-substituted azetidinones.
Molecular Structure Analysis
X-ray crystallography and NMR studies are common techniques used to determine the molecular structure of azetidinone derivatives. Paper reports the X-ray structural investigation of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, providing detailed crystallographic data that helps in understanding the solid-state structure of these compounds. The importance of the torsional angle between different phenyl rings in azetidinones for their biological activity is highlighted in paper .
Chemical Reactions Analysis
Azetidinone derivatives undergo various chemical reactions that modify their structure and biological activity. For example, paper describes the reaction of a 4-mercaptoazetidin-2-one derivative with dimethyl acetylenedicarboxylate, leading to the formation of a dimethoxycarbonylvinylthioazetidinone and its C-4-epimer. Paper discusses the use of an aza-Wittig reaction to synthesize novel pyrido[4,3-d]pyrimidinone derivatives, showcasing the versatility of azetidinone chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The X-ray crystallography data provided in paper gives insights into the solid-state properties of these compounds. The biological activities, such as antitumor and antibacterial effects, are also indicative of their chemical properties. Paper discusses the DNA cross-linking ability of aziridinylbenzoquinones, a related class of compounds, which suggests that azetidinones might also interact with biological macromolecules in a sequence-selective manner. Paper evaluates the antibacterial activities of azetidinone derivatives, further emphasizing their chemical reactivity and potential as therapeutic agents.
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-21-17-8-6-15(7-9-17)18(20)16-5-2-4-14(12-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHKFSYIDJUCLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643249 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898771-55-6 |
Source


|
| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl][4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


